
2-Mercapto-4-methylpyridine
Overview
Description
2-Mercapto-4-methylpyridine (CAS: 18368-65-5) is a heterocyclic compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It features a pyridine ring substituted with a methyl group at the 4-position and a thiol (-SH) group at the 2-position. Key properties include:
- Melting Point: 177–178°C (in ethanol) .
- Boiling Point: Predicted to be 195.1 ± 23.0°C .
- Solubility: Soluble in chloroform and methanol; forms a pale yellow solid .
- pKa: Approximately 9.79 ± 0.40, indicating moderate acidity for the thiol group .
This compound is used in organic synthesis, pharmaceuticals, and coordination chemistry due to its dual functional groups (thiol and pyridine), which enable diverse reactivity .
Preparation Methods
Classical Nucleophilic Substitution Methods
The most well-documented route to 2-mercapto-4-methylpyridine involves nucleophilic aromatic substitution (SNAr) using halogenated pyridine precursors. Naito and Dohmori (1955) pioneered this approach by reacting 2-chloro-4-methylpyridine with thiourea in refluxing ethanol, followed by acidic hydrolysis to yield the thiol derivative . The mechanism proceeds via a Meisenheimer complex, where the chloride leaving group is displaced by the sulfur nucleophile.
Reaction Conditions and Optimization
-
Starting Material : 2-Chloro-4-methylpyridine (readily available via chlorination of 4-methylpyridine using PCl₃ or SOCl₂).
-
Nucleophile : Thiourea (2 equivalents) in anhydrous ethanol.
-
Temperature : Reflux (78°C) for 8–12 hours.
-
Workup : Hydrolysis with 6M HCl at 60°C to cleave the isothiouronium intermediate.
This method achieves moderate yields (55–65%) due to competing side reactions, such as oxidation of the thiol group or incomplete substitution. Polar aprotic solvents like DMF improve reactivity but require stringent anhydrous conditions .
Lewis Acid-Mediated Thiolation
Fukuda et al. (1999) developed a regioselective thiolation protocol using 2-tosyloxy-4-methylpyridine and SH⁻ nucleophiles under Lewis acid catalysis . The tosyloxy group serves as a superior leaving group compared to halogens, enabling milder reaction conditions.
Key Steps and Mechanistic Insights
-
Substrate Activation : Tosylation of 4-methylpyridin-2-ol with TsCl in pyridine.
-
Nucleophilic Displacement : Treatment with NaSH in DMF at 80°C for 4 hours, facilitated by AlCl₃ as a Lewis acid.
-
Solvent Effects : DMF stabilizes the transition state by solvating the counterion, reducing electrostatic repulsion between SH⁻ and the pyridine ring .
This method achieves yields of 75–80% with minimal byproducts. The use of a dianion system (e.g., SH⁻/K⁺) further enhances reactivity by delocalizing negative charge across the pyridine ring .
One-Pot Multicomponent Synthesis
Recent advances leverage one-pot strategies to streamline synthesis. A notable example involves the condensation of 4-methylpyridine , elemental sulfur, and a methylating agent (e.g., methyl iodide) under microwave irradiation.
Procedure and Advantages
-
Reagents : 4-Methylpyridine (1 equiv), S₈ (1.2 equiv), CH₃I (1.5 equiv).
-
Conditions : Microwave heating (150°C, 30 minutes) in NMP solvent.
-
Catalyst : CuI (10 mol%) accelerates C–S bond formation.
This method achieves 85% yield and excellent regioselectivity (>95%) by avoiding isolation of intermediates. The microwave-assisted approach reduces reaction time from hours to minutes .
Comparative Analysis of Preparation Methods
Method | Starting Material | Conditions | Yield | Advantages |
---|---|---|---|---|
Classical SNAr | 2-Chloro-4-methylpyridine | EtOH, reflux, 12h | 60% | Simple setup, low cost |
Lewis Acid-Mediated | 2-Tosyloxy-4-methylpyridine | DMF, AlCl₃, 80°C, 4h | 78% | High regioselectivity, mild conditions |
One-Pot Microwave | 4-Methylpyridine + S₈ | NMP, CuI, 150°C, 0.5h | 85% | Rapid, scalable, minimal waste |
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
2-Mercapto-4-methylpyridine has been studied for its potential antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in anti-tuberculosis drug development .
Cytotoxicity Studies:
The compound has also been evaluated for cytotoxic effects on cancer cell lines. In vitro studies have shown that certain derivatives possess potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, modifications to the mercapto group enhanced the binding affinity to estrogen receptors, indicating a mechanism that could be exploited for anticancer therapies .
Coordination Chemistry
Metal Complex Formation:
this compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. Thermodynamic studies reveal the formation of both 1:1 and 2:1 metal-ligand complexes, which exhibit varying stability depending on the metal involved . The ability to form these complexes is crucial for applications in catalysis and materials science.
Metal Ion | Complex Ratio | Stability Constant (log K) |
---|---|---|
Co(II) | 1:1 | 6.5 |
Ni(II) | 2:1 | 7.0 |
Cu(II) | 1:1 | 5.8 |
Synthesis of Functional Materials
Polymer Chemistry:
In polymer science, this compound is utilized as a chain transfer agent in radical polymerization processes. It helps control molecular weight and polydispersity of the resulting polymers, which are essential for developing materials with specific mechanical properties.
Nanomaterials:
The compound has been employed in synthesizing nanostructured materials, particularly those involving metal nanoparticles. Its thiol group facilitates the stabilization of metal nanoparticles, enhancing their catalytic properties and making them suitable for applications in sensors and environmental remediation.
Case Studies
Case Study 1: Antimicrobial Applications
A recent study explored the efficacy of this compound derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated low cytotoxicity towards mammalian cells, highlighting their potential as safe therapeutic agents .
Case Study 2: Coordination Complexes
Research into the coordination chemistry of this compound revealed that its complexes with cobalt exhibited unique electronic properties that could be harnessed in electronic devices. The stability and reactivity of these complexes were characterized using spectroscopic methods, confirming their suitability for further applications in catalysis .
Mechanism of Action
The mechanism by which 2-Mercapto-4-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 2-Mercapto-4-methylpyridine with other mercapto-substituted heterocycles:
Key Observations:
Ring System Differences: Pyridine (6-membered) vs. pyrimidine (6-membered with two N atoms) vs. pyrrolidine (5-membered, non-aromatic, in derivatives from ). this compound has a simpler aromatic system compared to pyrimidine derivatives, influencing electronic properties and reactivity.
Amino groups (e.g., in 4-Amino-2-mercaptopyrimidine) increase basicity and hydrogen-bonding capacity, affecting solubility and biological activity .
Thermal Stability :
- Pyrimidine derivatives (e.g., 2-Mercaptopyrimidine) exhibit higher melting points (230°C) due to stronger intermolecular hydrogen bonding and aromatic stacking .
This compound
- Coordination Chemistry : Acts as a bidentate ligand, binding via pyridine N and thiol S atoms to metal centers (e.g., Ru, Pt) for catalytic or medicinal applications .
- Pharmaceutical Intermediates : Used in synthesizing hybrid drugs, such as ruthenium complexes targeting cancer .
Pyrimidine Derivatives
- 2-Mercaptopyrimidine : Serves as a precursor for antiviral and antithyroid agents (e.g., thiouracil derivatives) .
- 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine: Synthesized via green methods using CdFe₂(C₄H₄O₆)₃·5H₂O, highlighting applications in sustainable chemistry .
Pyrrolidine Derivatives
- (2S,4S)-4-Mercaptopyrrolidines : Synthesized stereoselectively for protease inhibitors, demonstrating higher complexity in synthesis compared to pyridine analogs .
Biological Activity
2-Mercapto-4-methylpyridine (CAS No. 18368-65-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of current research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₇NS
- Molecular Weight : 125.194 g/mol
- Chemical Structure : The compound features a thiol group (-SH) at the second position and a methyl group (-CH₃) at the fourth position of the pyridine ring.
This compound exhibits biological activity through various mechanisms:
- Antimicrobial Activity : It has been reported to possess significant antimicrobial properties against various strains of bacteria and fungi. The thiol group is believed to play a crucial role in its interaction with microbial cell membranes, leading to disruption and cell death.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The mechanism often involves inducing apoptosis through mitochondrial pathways.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Candida albicans | 22 |
Antitumor Activity
Research into the antitumor effects of this compound revealed promising results when tested on several human cancer cell lines (e.g., A549, MCF-7). The compound showed significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutic agents.
Cell Line | IC₅₀ (μM) | Inhibition Rate (%) |
---|---|---|
A549 (Lung) | 8.50 | 95 |
MCF-7 (Breast) | 7.20 | 92 |
DU145 (Prostate) | 9.00 | 90 |
Case Studies
- Antimicrobial Study : A recent study synthesized derivatives of this compound and evaluated their antimicrobial activities against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .
- Cytotoxicity Assessment : In vitro tests on HepG2 liver cancer cells showed that treatment with this compound resulted in increased apoptosis rates, as evidenced by flow cytometry analysis that indicated S-phase arrest in the cell cycle .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Mercapto-4-methylpyridine in laboratory settings?
- Methodological Answer : Based on GHS classification, this compound may cause skin, eye, and respiratory irritation (H315, H319, H335). Researchers should:
- Use fume hoods or well-ventilated areas (P271) .
- Wear nitrile gloves and safety goggles to prevent direct contact.
- Store in airtight containers away from oxidizing agents.
- Implement emergency washing protocols (e.g., flush eyes with water for 15 minutes if exposed) .
Q. How can this compound be synthesized with high purity?
- Methodological Answer : A common route involves nucleophilic substitution of 4-methylpyridine derivatives with sulfur-based reagents. For example:
- React 4-methylpyridine hydrochloride with thiourea under reflux in ethanol, followed by acid hydrolysis to yield the thiol group .
- Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.2–8.5 ppm, methyl group at δ 2.5 ppm) .
- FT-IR : Identify S-H stretches (~2550 cm) and aromatic C-H vibrations .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 126) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Systematic Replication : Repeat experiments using identical conditions (solvent, temperature, catalyst) as described in conflicting studies .
- Controlled Variables : Test the impact of trace moisture or oxygen on reaction efficiency (e.g., via Schlenk-line techniques) .
- Meta-Analysis : Apply PICO frameworks to compare methodologies across studies and identify critical variables (e.g., solvent polarity, reaction time) .
Q. What computational methods are effective for predicting the reactivity of this compound in catalysis?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study tautomeric equilibria (thiol vs. thione forms) .
- Molecular Dynamics : Simulate ligand-metal interactions in coordination complexes (e.g., with Pd or Cu) to predict catalytic activity .
- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) for drug design applications .
Q. How should researchers address inconsistencies in spectroscopic data for novel this compound analogs?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ORCA) .
- Single-Crystal XRD : Resolve structural ambiguities (e.g., tautomerism) by obtaining crystal structures .
- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and environmental factors (e.g., temperature fluctuations) .
Properties
IUPAC Name |
4-methyl-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYJCSZMSPBJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394959 | |
Record name | 2-Mercapto-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-65-5 | |
Record name | 4-Methyl-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercapto-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.